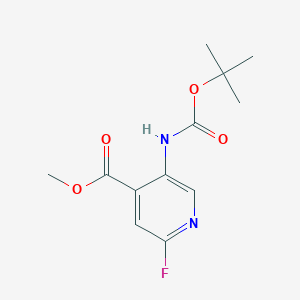

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725321 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-15-7 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate

Foreword: Navigating the Synthesis of a Key Pharmaceutical Building Block

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, a Boc-protected amine, and a methyl ester, provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates. This guide offers a comprehensive overview of a plausible and scientifically sound synthetic route to this compound, along with a detailed analysis of its characterization. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents for analogous transformations.

Strategic Synthesis Pathway

The synthesis of this compound can be logically approached in a two-step sequence, commencing with the formation of a key intermediate, Methyl 5-amino-2-fluoropyridine-4-carboxylate, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of Methyl 5-amino-2-fluoropyridine-4-carboxylate (The Precursor)

Reaction Scheme:

Experimental Protocol (Proposed):

-

To a sealed reaction vessel, add Methyl 5-amino-2-chloropyridine-4-carboxylate and an excess of potassium fluoride (KF).

-

Add a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Methyl 5-amino-2-fluoropyridine-4-carboxylate.

Causality of Experimental Choices:

-

Halogen Exchange: The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates nucleophilic aromatic substitution at the 2-position. The greater electronegativity of fluorine compared to chlorine makes this a thermodynamically favorable transformation.

-

Potassium Fluoride (KF): KF is a common and effective fluoride source for such reactions. Spray-dried KF is often preferred due to its higher surface area and reactivity.

-

High Temperature and Polar Aprotic Solvent: These conditions are necessary to overcome the activation energy of the substitution reaction and to ensure the solubility of the reagents.

Part 2: Boc Protection of Methyl 5-amino-2-fluoropyridine-4-carboxylate

The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and well-documented transformation in organic synthesis.[1][2][3]

Reaction Scheme:

Detailed Experimental Protocol:

-

Dissolve Methyl 5-amino-2-fluoropyridine-4-carboxylate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization or column chromatography to obtain pure this compound.

Self-Validating System and Rationale:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the most common reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Base: The base is required to deprotonate the amino group, increasing its nucleophilicity towards the Boc₂O. It also neutralizes the acid formed during the reaction.

-

Aprotic Solvent: Aprotic solvents are used to avoid unwanted side reactions with the Boc₂O.

-

Work-up Procedure: The aqueous washes are crucial for removing the excess base, unreacted Boc₂O, and any water-soluble byproducts, ensuring a high purity of the final product.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target compound.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3-8.5 | s | 1H | Pyridine H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing ester group. |

| ~8.0-8.2 | s | 1H | Pyridine H-3 | Deshielded by the electron-withdrawing ester and fluorine atom. |

| ~7.0-7.2 | s | 1H | NH | Broad singlet, exchangeable with D₂O. |

| ~3.9 | s | 3H | OCH₃ | Typical chemical shift for a methyl ester. |

| ~1.5 | s | 9H | C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protecting group. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-168 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~152-155 | C=O (Boc) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~158-162 (d) | C-2 (C-F) | Attached to fluorine, will appear as a doublet with a large ¹JCF coupling constant. |

| ~145-148 | C-6 | Deshielded by the adjacent nitrogen. |

| ~138-142 | C-5 (C-N) | Attached to the nitrogen of the Boc-amino group. |

| ~115-120 | C-4 (C-CO) | Quaternary carbon attached to the ester group. |

| ~110-115 (d) | C-3 | Influenced by the adjacent fluorine, may show a smaller ²JCF coupling. |

| ~81-83 | C(CH₃)₃ | Quaternary carbon of the Boc group. |

| ~52-54 | OCH₃ | Typical chemical shift for a methyl ester carbon. |

| ~28 | C(CH₃)₃ | Methyl carbons of the Boc group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Expected Mass Spectrum Data (Electrospray Ionization, ESI+):

| m/z | Ion |

| 271.1 | [M+H]⁺ |

| 293.1 | [M+Na]⁺ |

| 215.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 171.1 | [M+H - Boc]⁺ (loss of the Boc group) |

digraph "Characterization_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Synthesis" [label="Crude Product"]; "Purification" [label="Purification\n(Column Chromatography/Recrystallization)"]; "Pure_Product" [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Characterization" [label="Characterization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)"]; "MS" [label="Mass Spectrometry\n(ESI-MS)"]; "HPLC" [label="HPLC Analysis"]; "Structure_Confirmation" [label="Structure and Purity Confirmed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Synthesis" -> "Purification"; "Purification" -> "Pure_Product"; "Pure_Product" -> "Characterization"; "Characterization" -> "NMR"; "Characterization" -> "MS"; "Characterization" -> "HPLC"; "NMR" -> "Structure_Confirmation"; "MS" -> "Structure_Confirmation"; "HPLC" -> "Structure_Confirmation"; }

Caption: Workflow for the purification and characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of >95% is generally considered acceptable for many research applications.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be aware of any specific hazards and handling precautions.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By following the proposed synthetic route and employing the detailed characterization methodologies, researchers and drug development professionals can confidently produce and validate this important chemical entity for their applications. The insights into the causality behind the experimental choices aim to empower the user with a deeper understanding of the underlying chemical principles.

References

- CN102936220A - BOC protection method for aminopyridine - Google P

-

The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. [Link]

-

2-Fluoropyridine-4-carboxylic Acid | Properties, Uses, Safety & Synthesis. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. [Link]

- CN102936220B - BOC protection method for aminopyridine - Google P

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

Dual protection of amino functions involving Boc - RSC Publishing. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Figure S6. 13 C-NMR spectrum of methyl... | Download Scientific Diagram - ResearchGate. [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. [Link]

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. [Link]

- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation. [Link]

-

Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... - ResearchGate. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

107504-07-4 | methyl 5-fluoropyridine-2-carboxylate - Capot Chemical. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

-

Methyl 4-fluoropyridine-2-carboxylate | C7H6FNO2 | CID 46311149 - PubChem. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate, a polysubstituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical agents. Its unique arrangement of functional groups—a nucleophilic Boc-protected amine, an electrophilic ester, and a fluorine atom that activates the pyridine ring for nucleophilic substitution—makes it a highly versatile intermediate. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an in-depth analysis of its reactivity, offering valuable insights for researchers in drug discovery and development. The strategic positioning of its reactive sites allows for sequential and regioselective modifications, rendering it an invaluable tool in the construction of novel molecular architectures, particularly in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its application in synthesis. The key physicochemical and spectroscopic data for Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 305371-15-7 | [1] |

| Molecular Formula | C₁₂H₁₅FN₂O₄ | [1] |

| Molecular Weight | 270.26 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic procedures |

Spectroscopic Data

The structural integrity of this compound is confirmed by its characteristic spectroscopic signatures.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Assignment |

| 8.34 (s, 1H) | Pyridine H-6 |

| 8.16 (s, 1H) | Pyridine H-3 |

| 3.92 (s, 3H) | -OCH₃ |

| 1.54 (s, 9H) | -C(CH₃)₃ (Boc) |

Source:[1]

Synthesis: A Validated Experimental Protocol

The synthesis of this compound is reliably achieved through a multi-step sequence starting from commercially available materials. The following protocol is a self-validating system, providing a clear pathway to this key intermediate.

Synthetic Workflow Overview

Caption: Synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-amino-2-fluoropyridine-4-carboxylate [1]

-

To a solution of methyl 2-fluoro-5-nitropyridine-4-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (typically 1-4 bar) at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield methyl 5-amino-2-fluoropyridine-4-carboxylate as a solid, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate [1]

-

Dissolve methyl 5-amino-2-fluoropyridine-4-carboxylate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution.

-

To this mixture, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) either as a solid or dissolved in the reaction solvent.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.

Chemical Reactivity: A Trifecta of Functionality

The reactivity of this compound is governed by the interplay of its three key functional groups. Understanding their individual and collective influence is paramount for its strategic use in multi-step synthesis.

Reactivity Map

Caption: Key reactive sites and transformations.

Nucleophilic Aromatic Substitution (SNAr) at C2

The fluorine atom at the C2 position, activated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylate group, is an excellent leaving group for SNAr reactions. This is arguably the most significant aspect of the molecule's reactivity in drug discovery.

-

Causality: The electron-deficient nature of the pyridine ring is enhanced by the ester group at C4, making the C2 position highly susceptible to attack by nucleophiles. The fluorine atom's high electronegativity and moderate bond strength to the aromatic ring make it a better leaving group in SNAr compared to chlorine or bromine in many cases.

-

Common Nucleophiles: A wide range of nucleophiles can be employed, including:

-

N-nucleophiles: Primary and secondary amines, anilines, and heterocycles (e.g., pyrrolidines, piperazines). This reaction is fundamental in the synthesis of many kinase inhibitors where a substituted amine is introduced at this position.

-

O-nucleophiles: Alkoxides and phenoxides.

-

S-nucleophiles: Thiolates.

-

-

Self-Validation: The progress of the SNAr reaction can be readily monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product with the corresponding mass increase. ¹⁹F NMR can also be used to track the consumption of the starting material.

Transformations of the Ester Group at C4

The methyl ester at the C4 position provides a handle for further modifications.

-

Saponification: The ester can be hydrolyzed under basic conditions (e.g., with LiOH, NaOH, or KOH) to the corresponding carboxylic acid. This transformation is typically straightforward and high-yielding. The resulting carboxylic acid is a key intermediate for subsequent amide bond formation.

-

Amide Coupling: Following saponification, the carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This two-step sequence (saponification followed by amidation) significantly expands the molecular diversity that can be generated from this building block.

Reactivity of the Boc-Protected Amine at C5

The tert-butoxycarbonyl (Boc) protecting group on the C5-amino functionality is stable under the conditions typically used for SNAr and ester saponification, allowing for orthogonal chemical strategies.[2]

-

Deprotection: The Boc group can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with HCl in dioxane or methanol.[2] This deprotection unmasks the free amine.

-

Post-Deprotection Functionalization: The newly revealed primary amine is nucleophilic and can undergo a variety of reactions, including:

-

Acylation to form amides.

-

Sulfonylation to form sulfonamides.

-

Reductive amination.

-

Diazotization followed by Sandmeyer-type reactions to introduce other functional groups (e.g., halides, cyano).

-

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug development. Its trifunctional nature allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, ester manipulation, and amine functionalization. The robust synthetic protocol and well-defined reactivity profile detailed in this guide provide researchers with the necessary information to confidently incorporate this versatile intermediate into their synthetic strategies for the discovery of novel therapeutics.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

-

Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank. Available at: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Methyl 4-aminopyridine-2-carboxylate. PubChem. Available at: [Link]

- Preparation method of fluoropyridine compounds. Google Patents.

-

Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Molbank. Available at: [Link]

-

Methyl 2-aminopyridine-4-carboxylate. PubChem. Available at: [Link]

-

NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. Technical Disclosure Commons. Available at: [Link]

-

5-(Boc-amino)-2-methylaniline. PubChem. Available at: [Link]

- PYRIDINYL-PYRROLIDINE DERIVATIVES AND THEIR USE AS ACC INHIBITORS. Google Patents.

Sources

Technical Guide to the Spectroscopic Characterization of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the compound Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate. As a functionalized pyridine derivative, this molecule serves as a valuable building block in medicinal chemistry and drug development. An unambiguous structural confirmation is paramount for its application in complex synthetic pathways. This document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a comprehensive reference for researchers and scientists. The protocols and interpretations herein are designed to be a self-validating system for the empirical confirmation of the compound's identity and purity.

Molecular Structure and Properties

-

Chemical Name: Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate

-

Molecular Formula: C₁₂H₁₅FN₂O₄

-

Molecular Weight: 286.26 g/mol

-

Structure:

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound. For Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate, electrospray ionization (ESI) in positive ion mode is typically employed, which would yield the protonated molecular ion [M+H]⁺ at m/z 287.11.

2.1 Fragmentation Pathway

The structural integrity is further confirmed by characteristic fragmentation patterns. The tert-butoxycarbonyl (Boc) protecting group is notably labile under mass spectrometry conditions, providing a primary diagnostic fragmentation cascade. The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are hallmark fragmentation events for Boc-protected amines[1].

Table 1: Predicted Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Fragment Identity | Description |

|---|---|---|

| 287.11 | [M+H]⁺ | Protonated molecular ion |

| 231.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group |

| 187.06 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group |

| 255.08 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 155.04 | [M - C₅H₉O₂ - OCH₃]⁺ | Subsequent loss of the methoxy radical after Boc group loss |

Caption: Proton labeling for ¹H NMR correlation.

4.1 ¹H NMR Spectroscopy

The proton spectrum is defined by two aromatic signals on the pyridine ring, a broad N-H signal, and sharp singlets for the methyl ester and the Boc group's tert-butyl protons.

-

Boc Group (Hₐ): The nine equivalent protons of the tert-butyl group will appear as a large, sharp singlet, characteristically found around 1.5 ppm.[1][2]

-

Methyl Ester (Hₑ): The three protons of the methyl ester group will also be a sharp singlet, shifted downfield due to the adjacent oxygen, expected around 3.9 ppm.

-

Pyridine Ring Protons (H꜀, Hբ): The two protons on the pyridine ring are in different chemical environments. H꜀ (at C3) is ortho to the electron-withdrawing fluorine atom and will be significantly deshielded. Hբ (at C6) is ortho to the electron-donating amino group and will be relatively shielded. Both will likely appear as singlets or very finely split doublets due to small long-range couplings.

-

Amine Proton (Hₒ): The N-H proton will appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration but is expected in the 8.5-9.5 ppm range.

4.2 ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, as two pairs of methyl carbons in the Boc group are equivalent. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

-

Boc Group Carbons: The three equivalent methyl carbons are found at ~28 ppm, the quaternary carbon at ~81 ppm, and the carbamate carbonyl at ~153 ppm.[1][3]

-

Ester Group Carbons: The methyl carbon will be around 53 ppm, and the ester carbonyl will be in the 165-170 ppm range.[4]

-

Pyridine Ring Carbons: The carbon bearing the fluorine (C2) will be significantly downfield and show a large ¹JCF coupling constant of approximately 230-260 Hz.[5][6] The other ring carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

4.3 ¹⁹F NMR Spectroscopy

A single resonance is expected in the ¹⁹F NMR spectrum. For a fluorine atom at the 2-position of a pyridine ring, the chemical shift is typically observed in the range of -60 to -90 ppm relative to CFCl₃.[7]

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)

| Position | Type | δ (ppm) Predicted | Multiplicity | J (Hz) | Integration | Notes |

|---|---|---|---|---|---|---|

| ¹H NMR | ||||||

| Hₐ | -C(CH ₃)₃ | ~1.52 | s | - | 9H | Boc group methyls |

| Hₑ | -OCH ₃ | ~3.90 | s | - | 3H | Ester methyl |

| H꜀ | Ar-H | ~8.25 | d | ³JHF ≈ 3-4 | 1H | Deshielded by adjacent F |

| Hբ | Ar-H | ~8.60 | s | - | 1H | Deshielded by adjacent N |

| Hₒ | NH | ~9.10 | br s | - | 1H | Exchangeable proton |

| ¹³C NMR | ||||||

| -C(C H₃)₃ | Aliphatic | ~28.3 | - | - | - | Boc group methyls |

| -OC H₃ | Aliphatic | ~53.1 | - | - | - | Ester methyl |

| -C (CH₃)₃ | Aliphatic | ~81.5 | - | - | - | Boc quaternary C |

| C4 | Aromatic | ~115.0 | d | ³JCF ≈ 3-5 | - | Carbon bearing ester |

| C3 | Aromatic | ~120.0 | d | ²JCF ≈ 20-25 | - | |

| C5 | Aromatic | ~138.0 | d | ⁴JCF ≈ 3-4 | - | Carbon bearing NHBoc |

| C6 | Aromatic | ~145.0 | d | ³JCF ≈ 15-20 | - | |

| C=O (Boc) | Carbonyl | ~152.5 | - | - | - | Carbamate carbonyl |

| C2 | Aromatic | ~158.0 | d | ¹JCF ≈ 240 | - | Carbon bearing F |

| C=O (Ester) | Carbonyl | ~168.0 | - | - | - | Ester carbonyl |

| ¹⁹F NMR |

| F | Ar-F | ~ -75.0 | s | - | - | Relative to CFCl₃ |

Integrated Spectroscopic Analysis

The collective data from MS, IR, and NMR provides a robust and self-validating confirmation of the structure of this compound.

-

Mass Spectrometry confirms the molecular weight (m/z 287.11 for [M+H]⁺) and the presence of the labile Boc group through its characteristic fragmentation pattern.

-

Infrared Spectroscopy validates the presence of all key functional groups: the N-H bond, the two distinct C=O groups (ester and carbamate), and the C-F bond.

-

NMR Spectroscopy provides the definitive structural map. ¹H NMR confirms the presence and ratio of all proton types, while the characteristic C-F coupling observed in both ¹³C and ¹H NMR confirms the fluorine's position. ¹⁹F NMR adds a final, unambiguous confirmation of the fluorine's chemical environment.

Together, these three techniques provide orthogonal data points that, when consistent with the predicted values, leave no ambiguity as to the compound's identity and structural integrity.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized methodologies. The following protocols serve as a general guide.

6.1 Workflow Diagram: Spectroscopic Analysis

Caption: General workflow from sample preparation to data analysis.

6.2 Nuclear Magnetic Resonance (NMR)

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard ¹H NMR spectrum, typically with 16-32 scans and a relaxation delay of 1-2 seconds.[2]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

-

Acquire a ¹⁹F NMR spectrum using appropriate spectral width and referencing.

6.3 Infrared (IR) Spectroscopy

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate to form a thin film.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹, and perform a background subtraction.

6.4 Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 Da).

References

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Wade, L.G. Jr. (2003). Characteristic Group Vibrations of Organic Molecules. As presented in a slide deck. Retrieved from [Link]

-

Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

JoVE. (2024). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved from [Link]

-

MDPI. (2014). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Hansen, P. E., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC - NIH. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResearchGate. (2016). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]

-

Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

The Strategic Role of Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate has emerged as a pivotal intermediate, particularly in the synthesis of next-generation kinase inhibitors. This technical guide provides an in-depth analysis of this compound's synthesis, chemical attributes, and its critical role in the development of potent and selective therapeutic agents, with a particular focus on its application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. Through a detailed examination of its structural components, this paper will elucidate the synergistic interplay of the fluorine atom, the Boc-protected amine, and the methyl carboxylate group, which collectively render it an invaluable tool for medicinal chemists.

Introduction: The Imperative for Advanced Heterocyclic Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its ability to engage in hydrogen bonding and its inherent electronic properties make it a versatile core for designing molecules that interact with biological targets. The strategic functionalization of the pyridine ring with specific substituents can dramatically modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

"Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate" represents a sophisticated iteration of this scaffold, incorporating three key functionalities that pre-ordain its utility in complex synthetic campaigns. This guide will deconstruct the role of each of these functionalities and demonstrate how their combined presence in a single, stable building block accelerates the drug discovery process.

The Molecular Architecture: A Triad of Functionality

The efficacy of this compound as a building block stems from the unique properties of its three principal functional groups, each playing a distinct and crucial role.

The 2-Fluoro Substituent: Enhancing Potency and Modulating Properties

The introduction of a fluorine atom at the 2-position of the pyridine ring is a deliberate design element with multifaceted benefits. Fluorine's high electronegativity can significantly influence the electronic distribution within the aromatic ring, often leading to enhanced binding affinity of the final drug molecule to its target protein. Specifically, in the context of kinase inhibitors, the 2-fluoropyridine moiety is known to form critical interactions with the hinge region of the kinase domain. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of the drug candidate by increasing its metabolic stability.

The 5-Boc-Amino Group: A Protected Nucleophile and Directing Group

The amino group at the 5-position serves as a key nucleophilic handle for subsequent chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for the selective unmasking of the amine at a later stage in the synthesis for the introduction of further complexity. The presence and position of this protected amine also influence the reactivity of the pyridine ring, directing subsequent reactions to specific positions.

The 4-Methyl Carboxylate: A Versatile Handle for Elaboration

The methyl carboxylate at the 4-position provides a versatile functional group that can be readily transformed into a variety of other functionalities, most commonly an amide. In the context of drug design, this position is often utilized to introduce substituents that can occupy specific pockets of the target protein, thereby enhancing potency and selectivity. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a diverse library of amide derivatives.

Application Spotlight: Synthesis of IRAK4 Inhibitors

A prime example of the utility of this building block is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response and is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a high-value target for therapeutic intervention.[2]

The IRAK4 Signaling Pathway

The activation of TLRs or IL-1Rs leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4.[1] IRAK4 then phosphorylates and activates other members of the IRAK family, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors such as NF-κB and AP-1.[3] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, perpetuating the inflammatory response.[3] Inhibition of IRAK4 at the apex of this cascade is a promising strategy to broadly suppress pro-inflammatory signaling.

Synthetic Strategy for IRAK4 Inhibitors

The synthesis of potent IRAK4 inhibitors often involves the construction of a core scaffold that can effectively occupy the ATP-binding site of the kinase. The 2-fluoropyridine moiety is particularly adept at forming hydrogen bonds with the hinge region of the kinase. The general synthetic approach leverages "this compound" as a key starting material.

A representative synthetic workflow is outlined below. It is important to note that while specific patents may describe the synthesis starting from the deprotected amine, the Boc-protected variant offers significant advantages in terms of handling, stability, and selective reactivity in multi-step syntheses.

Experimental Protocols

The following protocols are representative examples of the synthesis of the core intermediate and its subsequent elaboration into a key precursor for IRAK4 inhibitors.

Synthesis of Methyl 5-amino-2-fluoropyridine-4-carboxylate

Protocol: Boc Deprotection

-

To a solution of Methyl 5-(tert-butoxycarbonylamino)-2-fluoropyridine-4-carboxylate in a suitable solvent such as dichloromethane (DCM), add an excess of trifluoroacetic acid (TFA) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 5-amino-2-fluoropyridine-4-carboxylate.

Amide Bond Formation

The resulting aminopyridine can then be coupled with a carboxylic acid to form the corresponding amide.

Protocol: Amide Coupling

-

To a solution of Methyl 5-amino-2-fluoropyridine-4-carboxylate and a desired carboxylic acid in a suitable solvent (e.g., dimethylformamide, DMF), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., diisopropylethylamine, DIPEA).

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography to yield the desired amide.

Data Summary

The following table summarizes typical reaction parameters for the key transformations involving the fluoropyridine core. Yields and conditions are representative and may vary depending on the specific substrates and reagents used.

| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| Boc Deprotection | This compound | TFA, DCM, 0 °C to rt | Methyl 5-amino-2-fluoropyridine-4-carboxylate | >90% |

| Amide Coupling | Methyl 5-amino-2-fluoropyridine-4-carboxylate | Carboxylic Acid, HATU, DIPEA, DMF, rt | Amide Derivative | 60-80% |

Conclusion

"this compound" is a testament to the power of rational design in chemical synthesis. Its carefully orchestrated arrangement of functional groups provides medicinal chemists with a robust and versatile platform for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of IRAK4 inhibitors highlights its importance in the ongoing quest for novel therapeutics for inflammatory diseases and cancer. As drug discovery continues to evolve, the demand for such sophisticated and strategically designed building blocks will undoubtedly continue to grow, solidifying the central role of this and similar compounds in the pharmacopeia of the future.

References

- Patent WO 2017/083350 A1. "INHIBITORS OF IRAK-4."

-

Wikipedia. "Interleukin-1 receptor-associated kinase 4." [Link][1]

-

ResearchGate. "Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4)." [Link][3]

- PubMed Central.

-

Expert Opinion on Therapeutic Patents. "Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors: an updated patent review (2016-2018)." [Link][2]

-

MDPI. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." [Link]

- Google P

- Google P

- Google Patents.

-

BioWorld. "New IRAK-4 inhibitors identified at Gilead." [Link]

Sources

A Technical Guide to Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate: A Versatile Scaffold for Novel Compound Library Development

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a cornerstone of modern drug design.[1] This guide focuses on a highly functionalized building block, Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate , and elucidates its strategic value in the rapid construction of diverse chemical libraries. We will explore the distinct reactivity of its three functional handles—the 2-fluoro substituent, the 4-methyl carboxylate, and the 5-Boc-protected amine—providing field-proven insights and detailed protocols for their selective manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for accelerated discovery programs.

Strategic Importance of the Scaffold

The utility of this compound lies in its trifunctional nature, which allows for a systematic and orthogonal approach to library synthesis. Each functional group serves a distinct purpose, enabling the generation of three-dimensional molecular diversity from a single, stable core.

-

The 2-Fluoro Group: The fluorine atom at the C2 position is a key modulator of the scaffold's properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve bioavailability, and modulate target binding affinity.[4][5] Synthetically, the C-F bond, while the strongest carbon-halogen bond, activates the C2 position for nucleophilic aromatic substitution (SNAr), particularly with softer nucleophiles.[6][7] This provides a reliable handle for introducing a wide range of substituents. While less reactive than other halogens in palladium-catalyzed cross-couplings, its displacement offers a complementary synthetic route.[8]

-

The 4-Methyl Carboxylate Group: The ester at the C4 position is a classic electrophilic handle. It is primed for reaction with nucleophiles, most commonly primary and secondary amines, to form stable amide bonds. Amide bond formation is one of the most fundamental reactions in pharmaceutical research, allowing for the systematic exploration of chemical space by introducing diverse amine-containing fragments.[9]

-

The 5-Boc-Amino Group: The tert-butyloxycarbonyl (Boc) protected amine at the C5 position provides a latent nucleophilic site. The Boc group is exceptionally stable under a wide range of conditions (e.g., those used for SNAr or amide coupling) but can be cleanly and efficiently removed under mild acidic conditions.[10][11] This orthogonality is the cornerstone of sequential library design, allowing chemists to first build complexity at other positions before revealing the amine for a final diversification step.[12]

Physicochemical Data

| Property | Value |

| IUPAC Name | Methyl 5-{[(tert-butoxy)carbonyl]amino}-2-fluoropyridine-4-carboxylate |

| CAS Number | 305371-15-7[13] |

| Molecular Formula | C₁₂H₁₅FN₂O₄[14] |

| Molecular Weight | 286.26 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

digraph "Scaffold_Overview" { graph [splines=ortho, nodesep=1, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Core [label="Methyl 5-(Boc-amino)-\n2-fluoropyridine-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124", shape=hexagon, width=3.5, height=1.5];

F_Handle [label="C2-Fluoro\n(SNAr Target)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COOMe_Handle [label="C4-Carboxylate\n(Electrophilic Handle)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHBoc_Handle [label="C5-NHBoc\n(Latent Nucleophile)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> F_Handle [label=" Vector 1\n(Nucleophilic Substitution)", color="#5F6368"]; Core -> COOMe_Handle [label=" Vector 2\n(Amidation)", color="#5F6368"]; Core -> NHBoc_Handle [label=" Vector 3\n(Deprotection & Derivatization)", color="#5F6368"]; }

Caption: Strategic diversification vectors of the title scaffold.

Library Synthesis Workflows & Protocols

The following sections provide detailed, self-validating protocols for diversifying the core scaffold at each of its reactive sites.

Workflow 1: Diversification at the C4-Carboxylate via Amide Bond Formation

This workflow utilizes the methyl ester as an electrophilic anchor to introduce a library of primary or secondary amines. The choice of coupling reagent is critical; peptide coupling reagents like HATU or EDC/HOBt are industry standards that ensure high conversion rates and minimize side reactions under mild conditions.[15]

Causality Behind Choices:

-

Solvent (DMF/DCM): Polar aprotic solvents like DMF or DCM are used to ensure solubility of the starting materials and reagents.

-

Base (DIPEA/TEA): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid (after saponification) or the coupling process, driving the reaction to completion.[15]

-

Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is readily attacked by the amine. It is known for fast reaction times and high yields, even with sterically hindered amines.[15]

Caption: Workflow for C4-position amide library synthesis.

Protocol 2.1: Saponification and Amide Coupling

-

Saponification:

-

To a solution of this compound (1.0 eq) in a 3:1 mixture of THF/H₂O, add lithium hydroxide (LiOH, 1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture to pH ~4 with 1M HCl (aq) and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the desired primary or secondary amine (1.1 eq), followed by DIPEA (3.0 eq).

-

Add HATU (1.2 eq) portion-wise while stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with saturated NaHCO₃ (aq), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the desired amide.

-

Workflow 2: Diversification at the C5-Amine

This two-step workflow first unmasks the C5-amino group and then uses it as a nucleophile to react with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes/ketones for reductive amination).

Causality Behind Choices:

-

Deprotection (TFA/DCM): Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the standard method for Boc deprotection.[11][16] The mechanism involves protonation of the carbamate followed by the release of the stable tert-butyl cation and carbamic acid, which decomposes to CO₂ and the free amine.[16] This method is fast, high-yielding, and occurs at room temperature.

-

Acylation (Acyl Chloride/Base): The resulting free amine is a potent nucleophile. Its reaction with an acyl chloride is rapid and typically driven to completion with a scavenger base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.[15]

Caption: Two-step workflow for C5-amine deprotection and derivatization.

Protocol 2.2: Boc Deprotection and N-Acylation

-

Boc Deprotection:

-

Dissolve the Boc-protected starting material (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) in a 1:1 to 1:4 DCM:TFA ratio.

-

Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor by LC-MS.[11]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting TFA salt of the amine is often used directly or can be neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃).

-

-

N-Acylation:

-

Dissolve the crude amine TFA salt (1.0 eq) in anhydrous DCM or THF.

-

Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (2.5-3.0 eq).

-

Cool the solution to 0 °C.

-

Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS.

-

Upon completion, quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated NaHCO₃ (aq) and brine, then dry over Na₂SO₄.

-

Filter, concentrate, and purify by flash column chromatography.

-

Workflow 3: Diversification at the C2-Position via SNAr

The electron-withdrawing nature of the pyridine nitrogen and the C4-carboxylate group facilitates nucleophilic aromatic substitution at the C2 position, displacing the fluoride. This reaction works well with a range of N-, S-, and O-centered nucleophiles.

Causality Behind Choices:

-

Solvent (DMSO/DMF): A polar aprotic solvent is essential to dissolve the reactants and stabilize the charged Meisenheimer intermediate, lowering the activation energy of the reaction.

-

Base (K₂CO₃/Cs₂CO₃): A mild inorganic base is often required, especially when using thiol or alcohol nucleophiles, to deprotonate them and increase their nucleophilicity.

-

Temperature: While the C-F bond is strong, the electronic activation of the ring often allows these reactions to proceed at moderately elevated temperatures (e.g., 80-120 °C), which provides sufficient thermal energy to overcome the reaction barrier.[7]

Protocol 2.3: General SNAr Procedure

-

To a solution of the 2-fluoropyridine starting material (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF), add the desired nucleophile (amine, thiol, or alcohol, 1.5 eq).

-

Add a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor progress by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Extract the product with a suitable organic solvent like ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

Orthogonal Synthesis Strategy

The true power of this scaffold is realized through sequential and orthogonal diversification. The differential reactivity and protection strategies allow for a controlled, step-wise synthesis plan to build molecular complexity and create focused libraries.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert! [eurekalert.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 13. 305371-15-7|this compound|BLD Pharm [bldpharm.com]

- 14. calpaclab.com [calpaclab.com]

- 15. Amide Synthesis [fishersci.co.uk]

- 16. jk-sci.com [jk-sci.com]

Introduction to Boc-protected aminopyridines in organic synthesis

An In-Depth Technical Guide to Boc-Protected Aminopyridines in Organic Synthesis

Abstract

The aminopyridine framework is a cornerstone of modern medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. However, the inherent reactivity of the amino group often complicates synthetic routes, necessitating the use of protecting groups to achieve desired chemical transformations with precision and high yield. Among the arsenal of protective strategies, the tert-butoxycarbonyl (Boc) group stands out for its robustness, reliability, and mild cleavage conditions. This technical guide provides an in-depth exploration of Boc-protected aminopyridines, offering field-proven insights into their synthesis, reactivity, and strategic application in cornerstone reactions such as palladium-catalyzed cross-couplings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical intermediates in their synthetic endeavors.

The Strategic Imperative for Amino Group Protection

In the intricate landscape of multi-step organic synthesis, controlling reactivity is paramount. The amino group on a pyridine ring is a potent nucleophile and a directing group, which can lead to undesired side reactions, such as acylation, oxidation, or interference with metal catalysts.[1] The introduction of a protecting group is a tactical decision to temporarily mask this reactivity, thereby enabling selective functionalization at other positions of the molecule.

The tert-butoxycarbonyl (Boc) group is an exemplary choice for this purpose. Its key advantages include:

-

Broad Stability: The Boc group is exceptionally stable to most nucleophilic and basic reaction conditions, allowing for a wide range of subsequent chemical transformations.[2]

-

Mild Removal: It can be efficiently cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), which preserves the integrity of other sensitive functional groups within the molecule.[1][3]

-

Enhanced Solubility: The bulky and lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying purification processes.

-

Predictable Reactivity: As a carbamate, the Boc group predictably modulates the electronic nature of the aminopyridine, enabling advanced synthetic strategies like directed ortho-metalation.

Synthesis of Boc-Protected Aminopyridines: Protocols and Causality

The standard method for installing a Boc group involves the reaction of an aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O). The choice of base and solvent is critical and depends on the substrate's reactivity.

Standard Boc Protection Protocol

This method is effective for most aminopyridines with reasonable nucleophilicity.

Causality: The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.[4] A base is used to neutralize the protonated amine intermediate and drive the reaction to completion. 4-Dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.

Experimental Protocol:

-

Setup: Dissolve the aminopyridine (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (MeCN) in a round-bottom flask.[3]

-

Reagent Addition: Add a base, such as triethylamine (TEA, 1.5 equiv.) or sodium bicarbonate (NaHCO₃, 2.0 equiv.), followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.). A catalytic amount of DMAP (0.1 equiv.) can be added if needed.

-

Reaction: Stir the mixture at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the base and other water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure N-Boc-aminopyridine.

Advanced Protocol for Less Reactive Aminopyridines

Electron-deficient or sterically hindered aminopyridines may exhibit low reactivity, leading to poor yields or the formation of undesired di-Boc byproducts.[5] A more robust method utilizes peptide coupling reagents to activate the system.

Causality: This method, adapted from peptide synthesis, uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) to form a highly reactive intermediate with (Boc)₂O, which is then readily attacked by the weakly nucleophilic amine. This avoids harsh conditions and improves selectivity for mono-protection.[5][6]

Experimental Protocol:

-

Setup: In a flask under an inert atmosphere, dissolve the aminopyridine (1.0 equiv.) in DCM (10 mL per 1g of amine).

-

Reagent Addition: Add EDCI (1.5 equiv.), HOBT (0.05 equiv.), TEA (1.5 equiv.), and (Boc)₂O (1.5 equiv.) to the solution.[5]

-

Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Perform an aqueous work-up as described in the standard protocol. The resulting product is purified by column chromatography to yield the desired compound with high selectivity and yields often in the 80-90% range.[5]

Data Presentation: Comparison of Protection Methods

| Method | Substrate Scope | Key Reagents | Typical Solvents | Temp. | Avg. Yield | Reference |

| Standard | General Aminopyridines | (Boc)₂O, Base (TEA, NaHCO₃) | THF, DCM, MeCN | RT | 60-95% | [3] |

| Catalytic | General Aminopyridines | (Boc)₂O, DMAP (cat.), Base | DCM, MeCN | RT | 85-98% | [3] |

| EDCI/HOBT | Electron-Deficient Aminopyridines | (Boc)₂O, EDCI, HOBT, TEA | DCM, THF | RT | 80-90% | [5][6] |

Visualization: Boc Protection Workflow

Caption: General workflow for the synthesis of Boc-protected aminopyridines.

Strategic Applications in Palladium-Catalyzed Cross-Coupling Reactions

Boc-protected haloaminopyridines are exceptionally valuable substrates in palladium-catalyzed cross-coupling reactions. The Boc group's electronic and steric properties prevent the amine from interfering with the palladium catalyst, thereby enabling efficient C-C and C-N bond formation.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between a halide and an organoboron compound.[7] It is a cornerstone of pharmaceutical synthesis for building biaryl structures.

Causality: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The Boc group is inert to these conditions and prevents the amino nitrogen from coordinating to the palladium, which would otherwise poison the catalyst.

Experimental Protocol for Suzuki-Miyaura Coupling:

-

Inert Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected haloaminopyridine (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[8][9]

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-Dioxane/water or Toluene/Ethanol/water.[8]

-

Reaction: Heat the mixture with vigorous stirring, typically to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography to obtain the coupled product.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, a transformation that is otherwise challenging.[10][11] This reaction is essential for synthesizing complex amines, anilines, and nitrogen-containing heterocycles.

Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are required to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is necessary to deprotonate the amine coupling partner.

Experimental Protocol for Buchwald-Hartwig Amination:

-

Inert Setup: In a glovebox or under an inert atmosphere, combine the Boc-protected haloaminopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong base like sodium tert-butoxide (1.4 equiv.).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C. Monitor for completion.

-

Work-up and Purification: After cooling, quench the reaction carefully, perform an aqueous work-up, and purify the product by column chromatography.

Deprotection: Liberating the Amine

The final step in many synthetic sequences is the removal of the Boc group to unveil the free aminopyridine. This is most commonly achieved under acidic conditions.

Causality: The mechanism begins with the protonation of the carbamate's carbonyl oxygen.[4] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates (releases CO₂) to yield the protonated amine, which is neutralized during work-up.[4][13]

Potential Pitfall: The liberated tert-butyl cation is an electrophile and can cause side reactions by alkylating other nucleophilic sites on the molecule.[14] In such cases, a scavenger like anisole or thioanisole can be added to trap the cation.

Standard Deprotection Protocol (TFA):

-

Setup: Dissolve the Boc-protected aminopyridine in a solvent such as DCM.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 5-20 equivalents or as a 20-50% solution in DCM) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of CO₂ gas is often observed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the ammonium salt.

-

Isolation: Dry the organic layer, filter, and concentrate to yield the deprotected aminopyridine.

Visualization: Boc Deprotection Mechanism

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Conclusion

Boc-protected aminopyridines are not merely intermediates; they are strategic tools that enable chemists to navigate complex synthetic pathways with enhanced control and efficiency. Their stability, predictable reactivity, and the straightforward nature of their installation and removal make them indispensable building blocks in the development of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to harness the full potential of these versatile synthons, accelerating innovation from the laboratory bench to industrial application.

References

- Source: Google Patents (CN102936220B)

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

- Source: Google Patents (CN102936220A)

-

Title: The Critical Role of BOC Protecting Groups in Drug Synthesis Source: Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. URL: [Link]

-

Title: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides Source: Organic Chemistry Portal URL: [Link]

-

Title: BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs Source: Nanjing Tengxiang Import & Export Co. Ltd. URL: [Link]

-

Title: EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines Source: Beilstein Journals URL: [Link]

-

Title: 4-Boc-Aminopyridine Manufacturer in China Source: Pipzine Chemicals URL: [Link]

-

Title: Boc Protecting Group for Amines Source: Chemistry Steps URL: [Link]

-

Title: Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

-

Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

-

Title: Aminative Suzuki-Miyaura coupling Source: PubMed URL: [Link]

-

Title: Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: ortho metalation Source: Andrew G Myers Research Group URL: [Link]

-

Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: Beilstein Journal of Organic Chemistry (BJOC) URL: [Link]

-

Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

-

Title: BOC Deprotection Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Aminative Suzuki–Miyaura coupling Source: Xingwei Li Lab URL: [Link]

-

Title: Direct asymmetric α-C–H functionalization of N-unprotected allylamine catalyzed by chiral pyridoxal Source: Green Chemistry (RSC Publishing) URL: [Link]

-

Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

-

Title: Directed Metalation: A Survival Guide Source: Baran Lab URL: [Link]

-

Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]

-

Title: Opportunities and challenges for direct C–H functionalization of piperazines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry (BJOC) URL: [Link]

-

Title: On the selective N-methylation of BOC-protected amino acids Source: PubMed URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

-

Title: Direct C–H aminocarbonylation of N-heteroarenes with isocyanides under transition metal-free conditions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate for Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. This approach relies on screening small, low-complexity molecules, or "fragments," to identify weak but high-quality binders that can be elaborated into potent, drug-like candidates. This guide provides a comprehensive technical overview of Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate , a strategically designed fragment poised for success in FBDD campaigns. We will dissect its molecular architecture, outline a robust synthetic strategy, and provide detailed, field-proven protocols for its application in a typical FBDD workflow, from initial screening to hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment chemistry for challenging biological targets.

The Strategic Value of a Privileged Fragment

The efficacy of this compound as a high-value fragment stems from the synergistic interplay of its constituent parts. Each functional group is deliberately chosen to confer specific, advantageous properties for drug discovery.

-